![molecular formula C17H21F3N2O3 B2459032 N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide CAS No. 2415471-98-4](/img/structure/B2459032.png)
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate the survival and proliferation of cancer cells. By inhibiting BTK, N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide blocks the activation of downstream signaling pathways and induces cancer cell death.
Biochemical and Physiological Effects:
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide has been shown to have potent anti-cancer activity in vitro and in vivo. In preclinical studies, N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy. N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.
实验室实验的优点和局限性
One advantage of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide has shown potent anti-cancer activity in preclinical studies, making it a promising candidate for further development as a cancer treatment. However, one limitation of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide is that it has only been evaluated in preclinical studies and clinical trials are still ongoing, so its efficacy and safety in humans are not yet fully understood.
未来方向
There are several potential future directions for the development of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide as a cancer treatment. One direction is to evaluate its efficacy in combination with other cancer treatments such as chemotherapy and immunotherapy. Another direction is to explore the use of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide in the treatment of other types of cancer beyond those that have been studied in preclinical models. Additionally, further studies are needed to fully understand the safety and efficacy of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide in humans, including its potential side effects and optimal dosing regimens.
合成方法
The synthesis of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide involves several steps, starting with the reaction of 4-bromo-2-fluoroanisole with 2-pyrrolidinone to form 4-bromo-2-fluoro-N-(pyrrolidin-2-yl)aniline. This intermediate is then reacted with 4-hydroxypiperidine to form N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-bromo-2-fluoroaniline. Finally, the trifluoromethoxybenzamide moiety is introduced through a coupling reaction with 3-(trifluoromethoxy)benzoic acid.
科学研究应用
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy.
属性
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c18-17(19,20)25-15-3-1-2-12(10-15)16(23)21-13-4-7-22(11-13)14-5-8-24-9-6-14/h1-3,10,13-14H,4-9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJLIKWZKLBSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)OC(F)(F)F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenyl-1H-pyrazol-3-yl)amino]acetamide](/img/structure/B2458950.png)
![2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2458951.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2458952.png)
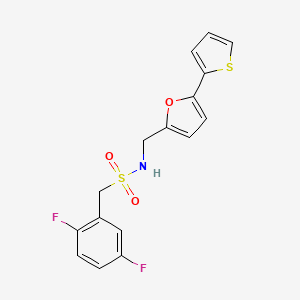
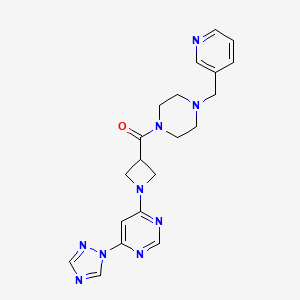
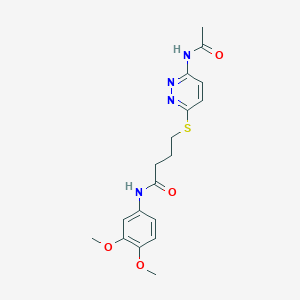
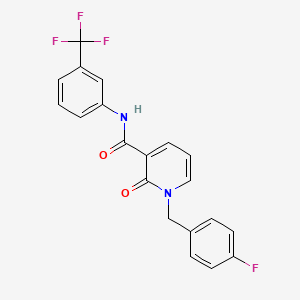
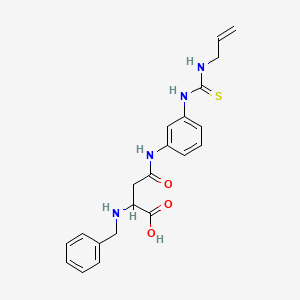

![1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine](/img/structure/B2458965.png)
![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2458969.png)

![5-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2458971.png)